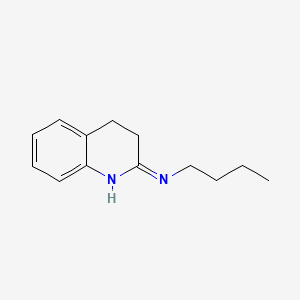

N-butyl-3,4-dihydroquinolin-2-amine

Description

N-butyl-3,4-dihydroquinolin-2-amine is a tetrahydroquinoline derivative characterized by a partially saturated quinoline ring system. The compound features a butyl alkyl chain attached to the nitrogen atom at position 2 of the dihydroquinoline scaffold. The structural flexibility of the dihydroquinoline core allows for diverse substitutions, which modulate physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

N-butyl-3,4-dihydro-1H-quinolin-2-imine |

InChI |

InChI=1S/C13H18N2/c1-2-3-10-14-13-9-8-11-6-4-5-7-12(11)15-13/h4-7H,2-3,8-10H2,1H3,(H,14,15) |

InChI Key |

FWUTXPDKCCFFGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=C1CCC2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

Catalytic Annulation of α,β-Unsaturated N-Arylamides

This method involves constructing the dihydroquinoline ring system via annulation, followed by N-alkylation with butyl groups.

- Annulation : α,β-Unsaturated N-arylamides undergo cyclization using catalysts like palladium or nickel complexes to form the dihydroquinoline core.

- N-Alkylation : The amine group is alkylated with 1-bromobutane or butyl chloride in the presence of a base (e.g., K₂CO₃ or NaH).

- Solvents: DMF, acetonitrile, or toluene.

- Temperature: 60–100°C for alkylation; room temperature for cyclization.

- Catalysts: Transition metals (Pd, Ni) or phase-transfer agents.

Yield : 70–89% after purification by silica gel chromatography.

Nucleophilic Substitution of Chlorinated Intermediates

A two-step approach starting from chlorinated dihydroquinoline precursors.

- Chlorination : 3,4-Dihydroquinolin-2(1H)-one is treated with phosphorus oxychloride (POCl₃) to form 2,4-dichloro-3-nitroquinoline.

- Amination : Reaction with n-butylamine in the presence of triethylamine (Et₃N) at 70°C yields the target compound.

- Excess butylamine (1.5–2.0 eq) improves conversion.

- Polar aprotic solvents (e.g., DMF) enhance reactivity.

Yield : 65–80% after recrystallization.

Reductive Amination of Ketone Precursors

This method employs reductive amination to introduce the butyl group.

Steps :

- Synthesis of 3,4-Dihydroquinolin-2-one : Prepared via Friedländer condensation.

- Reductive Amination : The ketone is reacted with n-butylamine and a reducing agent (NaBH₄ or NaBH₃CN) in methanol.

- Temperature: 0°C to room temperature.

- pH: Controlled using acetic acid.

Yield : 50–75%.

Continuous Flow Synthesis for Industrial Scale-Up

Industrial protocols prioritize efficiency using continuous flow reactors.

Process :

- Microreactor Setup : Combines annulation and alkylation in a single flow system.

- Advantages : Improved heat transfer, reduced reaction time (2–4 hours), and higher purity (>95%).

- Flow rate: 0.5–1.0 mL/min.

- Catalysts: Heterogeneous catalysts (e.g., immobilized Pd on carbon).

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Conditions | Scalability |

|---|---|---|---|---|

| Catalytic Annulation | PdCl₂, 1-bromobutane | 70–89 | 60–100°C, DMF | High (industrial) |

| Nucleophilic Substitution | POCl₃, n-butylamine | 65–80 | 70°C, Et₃N | Moderate |

| Reductive Amination | NaBH₄, n-butylamine | 50–75 | 0°C to RT, MeOH | Low |

| Continuous Flow | Immobilized Pd, alkyl halide | 85–95 | Flow reactor, 2–4 hours | High (industrial) |

Challenges and Optimization Insights

- Purity Issues : Byproducts from over-alkylation are common; silica gel chromatography or recrystallization (petroleum ether/EtOAC) is essential.

- Catalyst Cost : Transition metal catalysts increase expenses; recent studies suggest iron-based alternatives for cost reduction.

- Green Chemistry : Solvent-free conditions or water-mediated reactions are under exploration to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3,4-dihydroquinolin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the substituent used.

Scientific Research Applications

N-butyl-3,4-dihydroquinolin-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-butyl-3,4-dihydroquinolin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, particularly the D2 receptor, which plays a crucial role in neurological processes . The compound’s ability to cross the blood-brain barrier and its low cytotoxicity make it a promising candidate for further research in neuropharmacology.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Dihydroquinoline Core

(a) N-propyl-3,4-dihydroquinolin-2-amine (Compound 55)

- Structure : Differs from the target compound by having a propyl group instead of a butyl chain at the N-2 position.

- Synthesis: Synthesized via methods outlined in Cardiff University’s organic synthesis protocols, suggesting shared synthetic pathways with the target compound .

(b) 1-butyl-N-ethyl-3,4-dihydro-2H-quinolin-4-amine

- Structure : Features a butyl group at position 1 and an ethyl group at the N-4 amine, contrasting with the target compound’s N-2 butyl substitution.

- Key Differences :

Functional Group Modifications

(a) 1-hexanoyl-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

- Structure: Incorporates a hexanoyl (6-carbon acyl) group at position 1, a methyl group at position 2, and a phenyl substituent at the N-4 amine.

- Key Differences: Acyl vs. Phenyl Substituent: The aromatic phenyl group may enhance π-π stacking interactions in biological targets but could also increase metabolic susceptibility .

(b) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Structure: A pyridine-amine hybrid with a benzodioxin ring and dimethylaminomethylphenyl group.

- Key Differences: Heterocyclic Complexity: The benzodioxin and pyridine rings diverge significantly from the dihydroquinoline scaffold, likely conferring distinct electronic and steric profiles . Research Use: Explicitly noted as non-validated for medical applications, highlighting its exploratory status compared to more established analogs .

Structural and Functional Implications

Alkyl Chain Length and Lipophilicity

- Butyl vs.

- Hexanoyl vs. Butyl: The hexanoyl group in ’s compound introduces polarizability but may reduce metabolic stability due to esterase susceptibility .

Substituent Position and Bioactivity

- N-2 vs. N-4 Amine Substitution : The N-2 position in the target compound may favor specific binding conformations in enzyme active sites, whereas N-4 substituents (e.g., phenyl in ) could alter binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.